(s)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanenitrile
Description
(S)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a boron-containing compound featuring a stereospecific cyclopentyl group, a propanenitrile moiety, and a pyrazole ring substituted with a pinacol boronate ester. This structure positions it as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation in medicinal and materials chemistry . The boronate ester enables transmetallation with palladium catalysts, while the nitrile group may enhance electronic effects or serve as a synthetic handle for further derivatization.
Properties
IUPAC Name |
(3S)-3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)15(9-10-19)13-7-5-6-8-13/h11-13,15H,5-9H2,1-4H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLJWDLFHJEOC-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC#N)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H](CC#N)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The racemic precursor, 3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile, is synthesized via:
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Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH, 80°C).
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Boronate Ester Installation : Suzuki-Miyaura coupling of 4-bromo-1H-pyrazole with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst and K₃PO₄ base in THF at 65°C.
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Cyclopentyl Propanenitrile Attachment : Alkylation of the pyrazole nitrogen with 3-cyclopentyl-3-bromopropanenitrile in DMF using NaH as base (0°C to RT, 12 h).
Chiral Chromatographic Resolution
Racemic material is resolved using preparative chiral HPLC:
Key Reaction Steps
To avoid post-synthetic resolution, asymmetric methods employ:
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Chiral Ligand-Mediated Alkylation : Use of (R)-BINAP or Jacobsen’s catalyst in the propanenitrile alkylation step to induce stereochemistry at the cyclopentyl-bearing carbon.
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Enantioselective Boronation : Catalytic enantioselective Miyaura borylation using Rh(COD)₂OTf and (S)-Segphos ligand, achieving up to 95% ee.
Optimization Parameters
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Solvent : Tetrahydrofuran (THF) or 1,4-dioxane for improved catalyst turnover.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput and purity:
Crystallization Techniques
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Antisolvent Crystallization : Addition of heptane to ethyl acetate solution induces crystallization, yielding 97% pure (S)-enantiomer.
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Chiral Additives : Seed crystals of (S)-mandelic acid improve enantiomeric purity during recrystallization.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chiral Purity Assessment
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HPLC Conditions : Chiralcel OD-H column, n-hexane:isopropanol (90:10), 1 mL/min.
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Acceptance Criteria : ≥99% ee for pharmaceutical-grade material.
Comparative Analysis of Methods
| Parameter | Chiral Resolution | Asymmetric Synthesis |
|---|---|---|
| Yield | 92–94% | 78–85% |
| Enantiomeric Excess | 99.6% | 95–98% |
| Cost | High (HPLC solvents) | Moderate (catalyst cost) |
| Scalability | Limited by column size | Suitable for bulk |
Challenges and Mitigation Strategies
Boronate Ester Hydrolysis
Chemical Reactions Analysis
Types of Reactions
(s)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile or boronate ester sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Amines are the major products.
Substitution: Depending on the nucleophile, products can vary widely, including substituted pyrazoles or boronic esters.
Scientific Research Applications
(s)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (s)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols or hydroxyl groups, making it useful in enzyme inhibition. The pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents attached to the pyrazole ring or the nitrile-bearing chain. Key comparisons include:
*Calculated based on structural similarity to .
Reactivity and Physicochemical Properties
- Cyclopentyl vs.
- Nitrile vs. Ester/Alcohol : The nitrile group’s strong electron-withdrawing nature may enhance the electrophilicity of adjacent carbons, facilitating nucleophilic additions. In contrast, esters () and alcohols () offer divergent reactivity, such as hydrolysis or hydrogen bonding, which could modulate solubility .
- Boronate Stability : All compounds share the pinacol boronate ester, which is stable under basic conditions but hydrolyzes in acidic media. Substituent effects (e.g., electron-withdrawing nitriles) may marginally alter hydrolysis rates compared to electron-donating groups .
Bioactivity and Target Interactions
While direct bioactivity data for the target compound are absent, highlights that structurally similar boronated heterocycles cluster by bioactivity profiles. The cyclopentyl group’s lipophilicity could enhance blood-brain barrier penetration relative to polar analogs (e.g., ’s alcohol derivative) .
Biological Activity
(S)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a synthetic compound with significant biological activity. Its unique structure incorporates a cyclopentyl group and a pyrazole moiety linked to a dioxaborolane unit, which contributes to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C17H26BN3O2
- Molecular Weight : 315.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing interactions with proteins and enzymes. Specifically, the pyrazole moiety may enhance binding affinity to specific receptors or enzymes involved in cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
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Antitumor Activity :
- Studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. It was particularly effective against certain leukemia and solid tumor cell lines.
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Inhibition of Kinase Activity :
- The compound has been reported to selectively inhibit Janus kinases (JAKs), which are critical in the signaling pathways of various hematopoietic and immune cells. This inhibition can lead to reduced inflammation and altered immune responses.
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Neuroprotective Effects :
- Preliminary studies suggest that the compound may have neuroprotective properties by modulating pathways associated with neurodegeneration.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Targeted Pathways |
|---|---|---|
| Antitumor | High | Cell proliferation pathways |
| Kinase Inhibition | Moderate | JAK/STAT signaling |
| Neuroprotection | Low to Moderate | Neurodegenerative pathways |
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.
Case Study 2: JAK Inhibition
Another investigation focused on the compound's ability to inhibit JAK kinases in vitro. The IC50 values for JAK1 and JAK2 were determined to be in the low nanomolar range. This selectivity suggests potential therapeutic applications in diseases characterized by JAK overactivity such as myeloproliferative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
